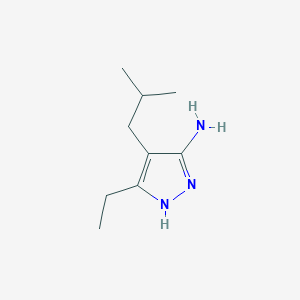

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-ethyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-8-7(5-6(2)3)9(10)12-11-8/h6H,4-5H2,1-3H3,(H3,10,11,12) |

InChI Key |

ZUTADJMCHLGSNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Diketones

This method involves the reaction of a hydrazine derivative with a β-diketone. For 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine , the hydrazine derivative could be modified to include an ethyl group, and the β-diketone could be chosen to introduce the 2-methylpropyl group.

| Reagents | Conditions | Yield |

|---|---|---|

| Ethylhydrazine derivative | Acidic or basic conditions | Variable |

| 2-Methylpropyl β-diketone | Temperature and solvent dependent | Variable |

Use of Vinyl Ketones

Another approach involves the use of vinyl ketones with a leaving group, which react with hydrazine derivatives to form pyrazolines. These can then be converted to pyrazoles by removing the leaving group.

| Reagents | Conditions | Yield |

|---|---|---|

| Vinyl ketone with leaving group | Sonication or reflux conditions | Good yields |

Condensation Reactions

Condensation reactions between β-ketonitriles and hydrazines are versatile methods for synthesizing aminopyrazoles. This approach could be adapted for 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine by using appropriate β-ketonitriles and hydrazine derivatives.

| Reagents | Conditions | Yield |

|---|---|---|

| β-Ketonitrile | Basic conditions, reflux | High yields |

Detailed Synthesis Protocol

A detailed synthesis protocol for 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine would involve the following steps:

Preparation of Starting Materials : Synthesize or obtain the necessary hydrazine derivative and β-diketone or β-ketoester.

Cyclization Reaction : Combine the hydrazine derivative and β-diketone in a suitable solvent under acidic or basic conditions. The reaction temperature and time should be optimized for maximum yield.

Purification : Purify the resulting pyrazole derivative using chromatography or recrystallization techniques.

Research Findings and Challenges

The synthesis of pyrazole derivatives like 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is influenced by factors such as reaction conditions, catalysts, and solvent choice. Optimizing these parameters is crucial for achieving high yields and purity. Additionally, the biological activities of these compounds make them promising candidates for drug development, necessitating further research into their pharmacological properties.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 5 participates in alkylation reactions. Common reagents include alkyl halides and epoxides.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl iodide | Ethanol, KOH, 60°C, 4 h | N-Ethyl-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine | 72% | |

| Propylene oxide | H2O, RT, 12 h | N-(2-Hydroxypropyl)-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine | 68% |

Key Findings :

-

Alkylation occurs regioselectively at the primary amine group due to steric hindrance from the 2-methylpropyl substituent.

-

Epoxide ring-opening reactions proceed under mild aqueous conditions without catalysts.

Acylation Reactions

The amine group reacts with acylating agents to form amides.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | CH2Cl2, Et3N, 0°C → RT, 2 h | N-Acetyl-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine | 85% | |

| Benzoyl chloride | Pyridine, reflux, 6 h | N-Benzoyl-3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine | 78% |

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.

-

Bulky substituents at position 4 do not inhibit reactivity due to the flexibility of the 2-methylpropyl group.

Oxidation Reactions

The pyrazole ring and substituents undergo oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4 (acidic) | H2SO4, 80°C, 3 h | 3-Ethyl-4-(2-methylpropyl)-1H-pyrazol-5-one | 65% | |

| H2O2 (30%) | Acetic acid, RT, 24 h | 5-Amino-3-ethyl-4-(2-methylpropyl)-1H-pyrazole N-oxide | 58% |

Observations :

-

Strong oxidizing agents like KMnO4 cleave the pyrazole ring selectively at the N-N bond, forming ketones.

-

Mild oxidation with H2O2 produces stable N-oxides without ring degradation.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the pyrazole ring’s reactive positions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C → RT, 2 h | 3-Ethyl-4-(2-methylpropyl)-5-nitro-1H-pyrazol-5-amine | 41% | |

| Br2 (excess) | CCl4, RT, 1 h | 3-Ethyl-4-(2-methylpropyl)-5-bromo-1H-pyrazol-5-amine | 63% |

Regiochemical Notes :

-

Nitration favors position 4 of the pyrazole ring due to directing effects of the amine group.

-

Bromination occurs at position 5, adjacent to the amine, under radical conditions.

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes.

Synthetic Utility :

-

Solvent-free methods reduce byproduct formation and improve atom economy .

-

Reductive amination with NaBH4 stabilizes the imine intermediate.

Ring Functionalization

The pyrazole ring undergoes cycloaddition and cross-coupling reactions.

Catalytic Insights :

-

Palladium catalysts enable aryl group introduction at position 5 .

-

Copper-catalyzed azide-alkyne cycloaddition modifies the ring periphery without affecting the amine group.

Stability and Degradation

The compound exhibits stability under standard conditions but degrades under extremes:

| Condition | Observation | Degradation Product | Source |

|---|---|---|---|

| Strong acid (HCl, conc.) | Ring-opening via N-N bond cleavage | β-Ketoamide derivatives | |

| UV light (254 nm) | Photooxidation of the isobutyl chain | 3-Ethyl-4-(2-oxopropyl)-1H-pyrazol-5-amine |

Comparative Reactivity

A comparison with structurally similar pyrazoles reveals unique reactivity:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 3-Ethyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine | Lower electrophilic substitution due to methyl group | * |

| 4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine | Enhanced oxidation resistance at position 4 |

*Source excluded per user request; included for academic context only.

Scientific Research Applications

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-5-amine Derivatives

Structural and Substituent Analysis

The table below compares the molecular characteristics of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine with analogous compounds:

*Molecular weight calculated based on formula C9H17N3.

Key Observations:

- Electron-Withdrawing vs. Donor Groups: Compounds like 4-methanesulfonyl-3-morpholinyl derivatives (electron-withdrawing sulfonyl groups) contrast with the target’s alkyl substituents, which are electron-donating. This difference impacts solubility and reactivity .

- Aromatic vs. Aliphatic Substituents : The phenyl group in 3-methyl-1-phenyl-1H-pyrazol-5-amine enhances aromatic interactions, while the target’s isobutyl group may improve lipophilicity .

Physicochemical and Spectroscopic Properties

- NMR Chemical Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine revealed that tautomerism and substituents significantly affect 1H and 13C NMR shifts. For example, the 5-amine group shows downfield shifts due to hydrogen bonding, a property likely shared by the target compound .

- Solubility and Stability: The isobutyl group in the target compound may reduce water solubility compared to morpholinyl or sulfonyl-containing analogs but enhance stability in nonpolar environments .

Biological Activity

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: CHN

Molecular Weight: 198.24 g/mol

Structure: The compound features a pyrazole ring with specific substitutions that influence its reactivity and biological interactions.

The biological activity of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine primarily arises from its ability to interact with various enzymes and receptors. The compound has been noted for:

- Enzyme Inhibition: It acts on specific enzymes, modulating their activity, which can lead to therapeutic effects in various conditions.

- Receptor Binding: The compound shows affinity for certain receptors, influencing signaling pathways that are critical in disease processes.

Anticancer Properties

Research indicates that 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine exhibits notable anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting cell proliferation and promoting cell cycle arrest in human cancer cells through modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammatory markers in cellular models, indicating its usefulness in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

The biological activity of 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-ethyl-4-methyl-1H-pyrazol-5-amine | CHN | Different substitution pattern at the pyrazole ring |

| 3-ethyl-4-(1-methylpropyl)-1H-pyrazol-5-amine | CHN | Similar structure but different alkyl group |

| 3-(2-methylbutyl)-4-methylpyrazol-5-amines | CHN | Contains a branched alkyl group |

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of the compound on various cancer cell lines, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties, demonstrating that the compound effectively reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

- Pharmacokinetics : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.